molecular formula C16H24N2O3 B1443823 Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate CAS No. 1464091-70-0

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

Cat. No.: B1443823
CAS No.: 1464091-70-0
M. Wt: 292.37 g/mol
InChI Key: UWRYMAUCFQPCQK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperidine, featuring a tert-butyl ester group and a 3-aminophenoxy substituent

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminophenol and tert-butyl piperidine-1-carboxylate as the primary starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-aminophenol with the piperidine-1-carboxylate under basic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: The amino group in the compound can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often used.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but generally, the compound or its derivatives may interact with enzymes, receptors, or other proteins to elicit a biological response.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

  • Tert-butyl 3-(3-aminophenoxy)azetidine-1-carboxylate

  • Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate

Uniqueness: The uniqueness of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate lies in its specific structural features, such as the presence of the tert-butyl ester group and the 3-aminophenoxy substituent, which can influence its reactivity and biological activity compared to similar compounds.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRYMAUCFQPCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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